molecular formula C12H14O2 B3072922 3-(2,3-dihydro-1H-inden-5-yloxy)propanal CAS No. 1017128-53-8

3-(2,3-dihydro-1H-inden-5-yloxy)propanal

Cat. No. B3072922
CAS RN: 1017128-53-8
M. Wt: 190.24 g/mol
InChI Key: UFHZFGRXLYEVEG-UHFFFAOYSA-N
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Description

“3-(2,3-dihydro-1H-inden-5-yloxy)propanal” is a chemical compound used for scientific research . It’s available from a few suppliers, including A1 BioChem Labs LLC .

Scientific Research Applications

Spectroscopic and Diffractometric Study in Pharmaceuticals

A study by Vogt et al. (2013) examined polymorphic forms of a compound related to 3-(2,3-dihydro-1H-inden-5-yloxy)propanal, highlighting challenges in analytical and physical characterization techniques in pharmaceutical research. This research utilized spectroscopic and diffractometric methods, contributing to the understanding of polymorphism in pharmaceutical compounds (Vogt et al., 2013).

Nickel-Catalyzed Intramolecular Hydroacylation

Yang et al. (2012) developed an efficient synthetic method for creating 2,3-dihydro-1H-inden-1-one derivatives through a Ni-catalyzed intramolecular hydroacylation process. This method demonstrated the versatility of this chemical structure in synthesizing various derivatives, opening new pathways in organic chemistry (Yang et al., 2012).

Synthesis and Evaluation of Derivatives as Dopamine Receptors Ligands

Claudi et al. (1996) synthesized and evaluated enantiomeric pairs of 2,3-dihydro-1H-indene derivatives, focusing on their affinity for dopamine D1 and D2 receptors. This study indicated the potential application of these compounds in neuroscience and pharmacology, particularly in understanding dopamine receptor interactions (Claudi et al., 1996).

Spectroscopic Analysis and Molecular Docking in Bioactive Molecules

Viji et al. (2020) conducted a comprehensive characterization of a molecule structurally related to 3-(2,3-dihydro-1H-inden-5-yloxy)propanal using various spectroscopic methods and molecular docking. This research provided insights into the molecule's stability, reactivity, and potential biological applications (Viji et al., 2020).

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHZFGRXLYEVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yloxy)propanal

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